Home > Products > Screening Compounds P35547 > PI3K/mTOR Inhibitor-2
PI3K/mTOR Inhibitor-2 - 1848242-58-9

PI3K/mTOR Inhibitor-2

Catalog Number: EVT-274439
CAS Number: 1848242-58-9
Molecular Formula: C20H13ClF2N4O4S
Molecular Weight: 478.8548
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LUN42589, also known as PI3K/mTOR Inhibitor-2, is a potent dual pan-PI3K/mTOR inhibitor. LUN42589 has CAS#1848242-58-9, no formal name For the convenience of scientific communication, we named it as LUN42589 (combined from Inchi key plus CAS#) according to Hodoodo Chemical Nomenclature (https://hodoodo.com/hodoodo-chemical-nomenclature).
Overview

PI3K/mTOR Inhibitor-2 is a compound that targets the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) pathways, which are critical in regulating cell growth, proliferation, and survival. These pathways are frequently dysregulated in various cancers, making them significant targets for therapeutic intervention. This compound is part of a broader class of dual inhibitors that aim to simultaneously inhibit both PI3K and mTOR to enhance anti-tumor efficacy.

Source and Classification

PI3K/mTOR Inhibitor-2 is classified as a dual inhibitor, specifically designed to inhibit both PI3K and mTOR. It belongs to a series of compounds derived from quinoline structures, which have been shown to exhibit potent inhibitory activity against these kinases. The classification of PI3K inhibitors includes:

  • Dual PI3K/mTOR inhibitors
  • Pan-PI3K inhibitors
  • Isoform-specific inhibitors .
Synthesis Analysis

The synthesis of PI3K/mTOR Inhibitor-2 involves several steps, typically starting with the formation of a quinoline core. The general synthetic route includes:

  1. Formation of Quinoline Derivatives: The initial step often involves the reaction of 6-bromo-4-chloroquinoline hydrochloride with potassium iodide in acetonitrile under reflux conditions.
  2. Substitution Reactions: Subsequent reactions may involve various amine substitutions to introduce functional groups that enhance biological activity.
  3. Purification: The synthesized compounds are purified using silica gel column chromatography, which separates the desired product from unreacted materials and byproducts .

Technical Details

The synthesis typically employs standard organic reactions including nucleophilic substitutions and coupling reactions. For instance, in one method, an intermediate was formed through a reaction with ethyl 2-mercaptoacetate followed by purification steps that yielded high-purity products .

Molecular Structure Analysis

The molecular structure of PI3K/mTOR Inhibitor-2 is characterized by a quinoline core with various substituents that affect its potency and selectivity. Key structural features include:

  • Quinoline Backbone: This core structure is essential for binding to the active sites of both PI3K and mTOR.
  • Functional Groups: Modifications at the C-3 and C-4 positions of the quinoline ring can enhance interaction with specific amino acid residues in the target enzymes.

Data

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of synthesized compounds. For example, the H NMR\text{H NMR} data provides insight into the chemical environment of hydrogen atoms in the molecule, indicating successful synthesis .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing PI3K/mTOR Inhibitor-2 primarily focus on forming stable bonds within the quinoline framework while introducing functional groups that facilitate enzyme inhibition. Key reactions include:

  1. Nucleophilic Substitution: Used to incorporate various amines or other nucleophiles into the quinoline structure.
  2. Coupling Reactions: Often employed to attach additional moieties that enhance biological activity.

Technical Details

Reagents such as palladium catalysts are frequently utilized in coupling reactions to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism by which PI3K/mTOR Inhibitor-2 exerts its effects involves competitive inhibition at the active sites of both PI3K and mTOR. Upon binding:

  1. Inhibition of Phosphorylation: The compound prevents phosphorylation events that are crucial for activating downstream signaling pathways involved in cell growth and metabolism.
  2. Induction of Apoptosis: By disrupting these signaling pathways, the compound can induce programmed cell death in cancer cells.

Data

Biochemical assays have demonstrated that this inhibitor can significantly decrease phosphorylation levels of key proteins such as AKT, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Physical and Chemical Properties Analysis

The physical properties of PI3K/mTOR Inhibitor-2 include:

  • Solubility: Typically exhibits high solubility across a range of pH levels, which is crucial for oral bioavailability.
  • Stability: The compound's stability under physiological conditions is essential for its efficacy as an anti-cancer agent.

Chemical Properties

Chemical properties such as melting point, boiling point, and reactivity with other compounds are determined through standard analytical techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Applications

PI3K/mTOR Inhibitor-2 has significant potential applications in scientific research and clinical settings:

  1. Cancer Treatment: As a dual inhibitor, it is particularly relevant for treating tumors that exhibit hyperactivation of the PI3K/AKT/mTOR pathway.
  2. Research Tool: It serves as a valuable tool for studying cellular signaling pathways and their roles in cancer biology.

Recent studies have highlighted its efficacy against various cancer types, including breast cancer and colorectal cancer, making it a promising candidate for further clinical development .

Introduction to the PI3K/Akt/mTOR Signaling Pathway in Oncogenesis

Biological Significance of PI3K/Akt/mTOR Signaling in Cellular Homeostasis

The PI3K/Akt/mTOR pathway is a highly conserved signaling cascade critical for regulating cellular growth, proliferation, survival, and metabolism. Class I phosphatidylinositol 3-kinases (PI3Ks), particularly PI3Kα, are heterodimers consisting of a p85 regulatory subunit and a p110 catalytic subunit (encoded by PIK3CA). Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This lipid second messenger recruits phosphoinositide-dependent kinase 1 (PDK1) and Akt to the plasma membrane, where Akt is phosphorylated at Thr308 by PDK1 and at Ser473 by mTOR complex 2 (mTORC2). Fully activated Akt phosphorylates numerous downstream effectors, including the tuberous sclerosis complex (TSC1/2), leading to mTOR complex 1 (mTORC1) activation. mTORC1 promotes protein synthesis, lipid biogenesis, and glycolysis via substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein (4E-BP1) [1] [4] [8].

The pathway is tightly regulated by negative feedback loops. For example, mTORC1-mediated S6K phosphorylation inhibits insulin receptor substrate 1 (IRS1), attenuating PI3K activation. The tumor suppressor PTEN (phosphatase and tensin homolog) dephosphorylates PIP₃ to PIP₂, serving as the primary negative regulator. This intricate balance ensures appropriate cellular responses to growth factors, nutrients, and stressors [3] [10].

Table 1: Core Components of the PI3K/Akt/mTOR Pathway

ComponentFunctionKey Domains/Subunits
Class I PI3KPhosphorylates PIP₂ to PIP₃p85 (regulatory), p110α/β/δ/γ (catalytic)
AktSer/Thr kinase regulating survival/growthPH domain, kinase domain, HM motif
mTORC1Controls protein synthesis/metabolismmTOR, Raptor, mLST8, PRAS40
mTORC2Regulates cytoskeleton & Akt activationmTOR, Rictor, mSIN1, mLST8
PTENPIP₃ phosphatase; pathway suppressorPhosphatase domain, C2 domain

Dysregulation of the PI3K/Akt/mTOR Pathway in Human Malignancies

Hyperactivation of the PI3K/Akt/mTOR pathway occurs in >50% of human cancers through multiple mechanisms:

  • PIK3CA Mutations/Amplifications: PIK3CA (encoding p110α) harbors hotspot mutations (E542K, E545K in the helical domain; H1047R in the kinase domain) in 11–35% of breast, endometrial, and colorectal cancers. These mutations enhance membrane localization or disrupt p85-mediated inhibition, constitutively activating PI3K [2] [8] [10].
  • PTEN Loss: Inactivation of PTEN via mutations, deletions, or epigenetic silencing occurs in glioblastoma (∼40%), prostate cancer (∼20%), and melanoma (∼30%). Loss of PTEN function elevates PIP₃ levels, enabling unopposed Akt activation [3] [10].
  • Upstream Aberrations: Overexpression/activation of RTKs (e.g., EGFR, HER2) or oncogenic RAS mutations indirectly hyperactivate the pathway. For instance, KRAS mutations coexist with PIK3CA alterations in 30% of colorectal cancers [6] [8] [10].
  • Downstream Effector Mutations: AKT1 (E17K) and mTOR gain-of-function mutations are observed in breast/endometrial cancers and drive therapy resistance [8] [10].

Table 2: Prevalence of PI3K/Akt/mTOR Pathway Alterations in Select Cancers

Cancer TypePIK3CA MutationPTEN LossAKT MutationmTOR Mutation
Breast Cancer35%25–30%2–8% (AKT1 E17K)5%
Endometrial Cancer40%50%5–10%12%
Colorectal Cancer15–20%15%<1%5%
Glioblastoma10%40%Rare8%

Data compiled from TCGA/Pan-Cancer Atlas studies [8] [10].

Consequences of dysregulation include:

  • Enhanced Cell Survival: Akt inhibits pro-apoptotic proteins (BAD, Caspase-9) and FOXO transcription factors.
  • Uncontrolled Proliferation: mTORC1-driven translation of cyclins (e.g., cyclin D1) accelerates G1/S progression.
  • Metabolic Reprogramming: HIF-1α-mediated glycolysis and lipogenesis support tumor growth [1] [4] [10].

Rationale for Dual PI3K/mTOR Inhibition in Cancer Therapeutics

Single-node inhibitors (SNIs) targeting PI3K, Akt, or mTORC1 face clinical limitations:

  • Feedback Reactivation: mTORC1 inhibition relieves S6K-mediated suppression of IRS1, reactivating PI3K/Akt. Conversely, PI3K inhibitors reduce IRS1 degradation, amplifying RTK signaling [3] [6].
  • Bypass Signaling: mTORC2 maintains Akt activity despite PI3K inhibition, while PIM kinases compensate for mTORC1 blockade [6] [10].
  • Co-occurring Mutations: Tumors with PIK3CA mutations + PTEN loss exhibit resistance to PI3Kα-specific agents (e.g., alpelisib) due to persistent Akt activity [6] [10].
  • Metabolic Toxicity: SNIs induce hyperglycemia/hyperinsulinemia, reactivating PI3K in tumors via insulin/IGF1-R [6].

Dual PI3K/mTOR inhibitors (e.g., PI3K/mTOR Inhibitor-2) simultaneously target:

  • Catalytic Sites of PI3K Isoforms: Blocking PIP₃ generation and membrane recruitment of Akt.
  • Kinase Domain of mTOR: Inhibiting both mTORC1 (S6K/4E-BP1) and mTORC2 (Akt Ser473) [1] [9].

Properties

CAS Number

1848242-58-9

Product Name

PI3K/mTOR Inhibitor-2

IUPAC Name

N-[5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide

Molecular Formula

C20H13ClF2N4O4S

Molecular Weight

478.8548

InChI

InChI=1S/C20H13ClF2N4O4S/c1-31-19-16(26-32(29,30)17-4-3-13(22)7-15(17)23)6-12(8-25-19)11-2-5-18-24-9-14(21)20(28)27(18)10-11/h2-10,26H,1H3

InChI Key

LQTYGHZRBUVRMR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)C2=CN3C(=NC=C(C3=O)Cl)C=C2)NS(=O)(=O)C4=C(C=C(C=C4)F)F

Solubility

Soluble in DMSO

Synonyms

PI3K/mTOR Inhibitor-2; LUN42589; LUN-42589; LUN 42589

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.